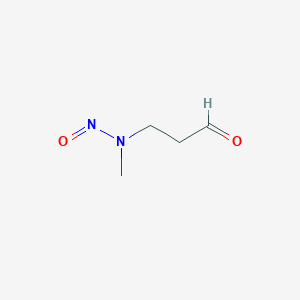

3-(N-Nitrosomethylamino)propionaldehyde

Vue d'ensemble

Description

3-(N-Nitrosomethylamino)propionaldehyde is an organic compound with the chemical formula C4H8N2O2. It is a nitrosated derivative of arecoline, a major alkaloid found in areca nut. This compound is known for its potential carcinogenic properties and has been classified as a Group 3 carcinogen by the International Agency for Research on Cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(N-Nitrosomethylamino)propionaldehyde can be synthesized through the nitrosation of arecoline. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

Industrial Production Methods

the synthesis process in a laboratory setting can be scaled up for industrial purposes with appropriate safety measures and equipment .

Analyse Des Réactions Chimiques

Types of Reactions

3-(N-Nitrosomethylamino)propionaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the nitroso group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Carcinogenic Properties

The primary application of 3-(N-Nitrosomethylamino)propionaldehyde lies in its role as a carcinogen. It was first identified in the saliva of individuals who chew betel quid, a practice prevalent in many Asian cultures. Studies have demonstrated that this compound exhibits higher cytotoxicity compared to other nitrosamines, such as Nitrosoguvacine and Nitrosoguvacoline .

Case Studies and Findings

- Oral Cancer : Research indicates that this compound contributes to the development of oral squamous cell carcinoma (OSCC). In vitro studies have shown that it induces DNA damage in human oral cells, highlighting its potential role in carcinogenesis within the oral cavity .

- Animal Models : In animal studies, exposure to this nitrosamine has been linked to increased tumor formation, particularly in the oral and gastrointestinal tracts, reinforcing its classification as a probable human carcinogen .

Toxicological Assessments

The toxicological profile of this compound has been extensively studied. Its effects on cellular mechanisms have raised concerns regarding its safety and implications for public health.

Key Toxicological Insights

- Cellular Mechanisms : The compound has been shown to disrupt normal cellular functions, leading to increased oxidative stress and inflammation in tissues exposed to it. This disruption is particularly evident in epithelial cells of the oral cavity .

- DNA Damage : Studies report that this nitrosamine can induce unscheduled DNA synthesis and breaks in DNA strands, which are critical indicators of genotoxicity .

Pharmacological Implications

While primarily studied for its harmful effects, there is ongoing research into the pharmacological implications of this compound and its derivatives.

Potential Therapeutic Applications

- Antioxidant Research : Some studies are exploring the use of antioxidants to mitigate the effects of nitrosamines like this compound. Compounds such as N-acetylcysteine have been investigated for their potential to reduce oxidative damage caused by this nitrosamine .

- Inhibitors of Carcinogenesis : Research is also focusing on identifying inhibitors that could potentially reduce the carcinogenic effects associated with exposure to this compound. Targeted therapies aimed at specific pathways involved in nitrosamine-induced carcinogenesis are being explored .

Summary of Key Findings

| Application Area | Observations |

|---|---|

| Carcinogenic Properties | Induces DNA damage; linked to oral cancer development |

| Toxicological Assessments | Causes oxidative stress; disrupts cellular mechanisms |

| Pharmacological Implications | Potential for antioxidant therapy; exploration of inhibitors for reducing carcinogenic effects |

Mécanisme D'action

The mechanism of action of 3-(N-Nitrosomethylamino)propionaldehyde involves its ability to cause DNA damage. It induces DNA single-strand breaks and DNA-protein cross-links, leading to decreased cell survival. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2A13 and CYP2A6, which activate it to form reactive intermediates that interact with cellular DNA .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Nitrosoguvacoline

- N-Nitrosoguvacine

- 3-(N-Nitrosomethylamino)propionitrile

Comparison

3-(N-Nitrosomethylamino)propionaldehyde is unique due to its specific structure and the type of DNA damage it induces. While other nitrosated derivatives like N-Nitrosoguvacoline and N-Nitrosoguvacine also cause DNA damage, the extent and type of damage can vary. 3-(N-Nitrosomethylamino)propionitrile, another similar compound, is also known for its mutagenic properties but differs in its metabolic activation pathways .

Activité Biologique

3-(N-Nitrosomethylamino)propionaldehyde (NMPA) is a nitrosamine compound that has garnered attention due to its potential carcinogenic properties. Nitrosamines, in general, are known for their ability to induce mutations and contribute to cancer development in various organisms. This article reviews the biological activity of NMPA, focusing on its mechanisms of action, genotoxicity, and implications for human health based on diverse research findings.

NMPA is classified as a nitrosamine, which are organic compounds formed by the reaction of nitrites with secondary amines. The structure of NMPA includes a propionaldehyde moiety attached to a nitrosomethylamino group, contributing to its reactivity and biological effects.

The biological activity of NMPA primarily involves its metabolic activation through cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA. This interaction often results in the formation of DNA adducts, which can cause mutations during DNA replication.

Key Metabolic Pathways

- Cytochrome P450-mediated oxidation : NMPA undergoes metabolic activation via cytochrome P450 enzymes, which converts it into more reactive species capable of forming DNA adducts.

- Formation of DNA adducts : The reactive intermediates can bind covalently to DNA bases, leading to mutagenic changes. Common adducts include O6-methylguanine and N7-methylguanine .

Genotoxicity and Carcinogenic Potential

Numerous studies have investigated the genotoxic effects of NMPA and related nitrosamines. The following points summarize key findings:

- In vitro studies : Research has shown that NMPA can induce mutations in bacterial systems (e.g., Ames test), indicating its potential as a mutagen .

- In vivo studies : Animal studies have demonstrated that exposure to NMPA leads to increased incidences of tumors, particularly in the liver and other organs . For example, transgenic mouse models exposed to nitrosamines showed significant mutations consistent with those caused by NMPA.

- Mechanistic insights : The mutagenic effects are often attributed to the formation of specific DNA adducts that escape repair mechanisms, leading to permanent genetic changes .

Case Studies

- Liver Tumor Induction : A study involving rats exposed to NMPA showed a marked increase in liver tumors compared to control groups, highlighting its carcinogenic potential. The study noted specific mutations in oncogenes and tumor suppressor genes associated with liver cancer .

- Human Health Risk Assessment : The European Food Safety Authority (EFSA) conducted assessments on the risks posed by nitrosamines in food products, identifying NMPA as a compound of concern due to its ability to form during food processing and preservation .

Comparative Analysis with Other Nitrosamines

The biological activity of NMPA can be compared with other known nitrosamines:

Propriétés

IUPAC Name |

N-methyl-N-(3-oxopropyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c1-6(5-8)3-2-4-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGSPCLZUXSVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501006062 | |

| Record name | N-Methyl-N-(3-oxopropyl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85502-23-4 | |

| Record name | 3-(Methylnitrosoamino)propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85502-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylnitrosaminopropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085502234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(3-oxopropyl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-NITROSOMETHYLAMINO)PROPIONALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4C3WCP5XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.